![molecular formula C22H18N4O B2625611 3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea CAS No. 2034337-26-1](/img/structure/B2625611.png)

3-{[2,4'-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

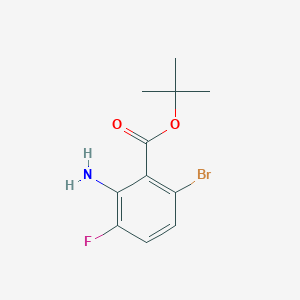

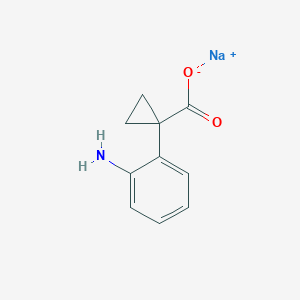

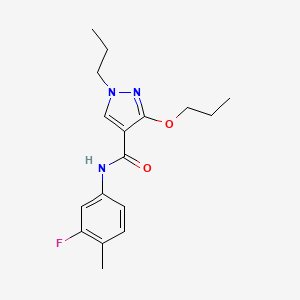

The compound “3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea” is a complex organic molecule that contains a bipyridine moiety, a naphthalene moiety, and a urea moiety .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various coupling reactions . For instance, bipyridine compounds are often synthesized using metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille coupling .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as elemental analysis, solubility testing, and conductivity measurements .

Scientific Research Applications

Conformational Adjustments in Urea-Based Assemblies

Research on urea and thiourea derivatives, such as those involving naphthalen-1-yl groups, has revealed their ability to undergo conformational adjustments through carbon-nitrogen bond rotation facilitated by intramolecular hydrogen bonding. These adjustments play a crucial role in the self-assembly of these compounds, leading to the formation of homodimeric sub-assemblies in their respective assemblies. This property is essential for understanding the self-assembly and polymorphism of these compounds, which has implications for material science and nanotechnology (Phukan & Baruah, 2016).

Synthesis of Anticancer Intermediates

Compounds structurally similar to the queried molecule have been synthesized as intermediates for small molecule anticancer drugs. For instance, 1-methyl-3-(5-nitropyridin-2-yl) urea is highlighted as a significant intermediate in the synthesis of anticancer agents, demonstrating the potential of related compounds in pharmaceutical applications (Zhang et al., 2019).

Luminescent Properties for Biomedical Applications

The synthesis and optical properties of derivatives involving naphthalen-2-yl groups have been explored for applications such as fluorescent probes for β-amyloids. These probes are crucial for diagnosing diseases like Alzheimer’s, indicating the potential biomedical applications of compounds with similar structural features (Fa et al., 2015).

Metal Ion Detection in Aqueous Media

Compounds based on aminoethylpyridine derivatives, structurally related to the queried compound, have been developed as fluorescent probes for the detection of metal ions like Fe3+ and Hg2+ in aqueous media. These findings underscore the relevance of such compounds in environmental monitoring and the detection of toxic substances (Singh et al., 2020).

Mechanism of Action

Target of Action

The primary targets of the compound 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea are currently unknown. The compound is relatively new and research is ongoing to identify its specific targets within biological systems .

Mode of Action

It has been observed that the compound exhibits photoluminescent properties, showing characteristic emissions when excited at certain wavelengths .

Biochemical Pathways

Given the compound’s photoluminescent properties, it is possible that it may interact with pathways involving light-sensitive proteins or other molecules .

Result of Action

Given the compound’s photoluminescent properties, it is possible that it may have effects on cellular processes involving light-sensitive molecules .

Action Environment

The action, efficacy, and stability of 3-{[2,4’-Bipyridine]-5-yl}-1-[(naphthalen-1-yl)methyl]urea may be influenced by various environmental factors. For instance, the compound’s photoluminescent properties suggest that light conditions could potentially influence its action . Other factors, such as temperature, pH, and the presence of other molecules, could also play a role.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)-3-(6-pyridin-4-ylpyridin-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c27-22(25-14-18-6-3-5-16-4-1-2-7-20(16)18)26-19-8-9-21(24-15-19)17-10-12-23-13-11-17/h1-13,15H,14H2,(H2,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFSXVGSOUXLQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2625529.png)

![2-[2-(4-chlorophenoxy)acetamido]benzoic acid](/img/structure/B2625532.png)

![2-[1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B2625535.png)

amine](/img/structure/B2625538.png)

![2-[(1-methyl-1H-pyrazol-4-yl)oxy]acetic acid](/img/structure/B2625539.png)

![2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B2625541.png)

![6-Ethyl-2-(2-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625543.png)

![3-chloro-N-[cyano(cyclopropyl)methyl]-4-hydroxy-5-methoxybenzamide](/img/structure/B2625547.png)

![N-[1-(4-cyclopropaneamidophenyl)ethyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2625549.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2625550.png)